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Compound of Interest

Compound Name:
(5-Phenylisoxazol-3-

yl)methanamine hydrochloride

Cat. No.: B1424382 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Phenylisoxazol-3-
yl)methanamine Hydrochloride

Introduction
(5-Phenylisoxazol-3-yl)methanamine hydrochloride is a heterocyclic compound featuring a

phenyl-substituted isoxazole core with a methanamine side chain. As with any synthesized

chemical entity intended for research or drug development, unambiguous structural

confirmation is a cornerstone of quality control and regulatory compliance. Spectroscopic

analysis provides the definitive data required to verify the molecular structure, identify

impurities, and ensure batch-to-batch consistency.

This guide, designed for researchers and drug development professionals, provides a

comprehensive overview of the essential spectroscopic techniques used to characterize (5-
Phenylisoxazol-3-yl)methanamine hydrochloride. We will delve into the practical and

theoretical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The focus extends beyond mere data

presentation to explain the causality behind experimental choices, ensuring a robust and self-

validating analytical workflow. The molecular formula for the hydrochloride salt is C₁₀H₁₁ClN₂O,

and its molecular weight is 210.66 g/mol .[1][2] The corresponding free base has a molecular

formula of C₁₀H₁₀N₂O and a monoisotopic mass of 174.0793 Da.[3]
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Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an

organic molecule in solution. It provides detailed information about the carbon-hydrogen

framework, the chemical environment of each nucleus, and the connectivity between atoms.

Expertise & Experience: Causality in Experimental
Design
For a hydrochloride salt like (5-Phenylisoxazol-3-yl)methanamine hydrochloride, the choice

of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high

polarity readily dissolves the salt, and its residual proton signal (at ~2.50 ppm) does not

typically interfere with the key aromatic or aliphatic signals of the analyte.[4] Furthermore, the

acidic protons of the ammonium group (-NH₃⁺) are often observable in DMSO-d₆, providing

valuable structural confirmation.

A standard suite of experiments is required for full characterization:

¹H NMR: To identify all unique proton environments and their neighboring protons through

spin-spin coupling.

¹³C NMR: To identify all unique carbon environments.

2D NMR (COSY/HSQC): Though often considered secondary, experiments like Correlation

Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are

invaluable for definitively assigning proton signals to their directly attached carbons and

confirming proton-proton coupling relationships, thus validating the overall structural

assignment.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
Sample Preparation: Accurately weigh approximately 5-10 mg of (5-Phenylisoxazol-3-
yl)methanamine hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR

tube.
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Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for

¹H and ¹³C NMR, defined as 0.00 ppm.[5] Modern spectrometers typically reference the

residual solvent peak, but TMS can be added for ultimate precision.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. Higher

field strengths provide better signal dispersion and resolution.

¹H NMR Acquisition:

Acquire data over a spectral width of approximately 12-16 ppm.

Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

Process the data with an exponential multiplication function (line broadening of ~0.3 Hz) to

improve the signal-to-noise ratio without significantly sacrificing resolution.

¹³C NMR Acquisition:

Acquire data with proton decoupling to ensure that each unique carbon appears as a

single sharp line.

Use a wider spectral width (0-200 ppm).

A greater number of scans is required due to the lower natural abundance of the ¹³C

isotope.

Data Presentation: Predicted Spectroscopic Data
While a publicly available, verified spectrum for this specific salt is not readily available, we can

predict the expected chemical shifts based on established principles and data from analogous

structures.[6][7]

Table 1: Predicted ¹H and ¹³C NMR Data for (5-Phenylisoxazol-3-yl)methanamine in DMSO-d₆
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Atom Position(s)
Predicted ¹H Shift
(ppm), Multiplicity

Predicted ¹³C Shift
(ppm)

Rationale

Phenyl (C7-C11) 7.50 - 8.00, m 125.0 - 132.0

Aromatic protons and

carbons in a standard

range. The specific

substitution pattern

will influence the exact

shifts.

Isoxazole H (C4) ~6.90, s ~98.0

The single proton on

the isoxazole ring,

appearing as a

singlet.

Methylene (C1) ~4.30, s (broad) ~35.0

Methylene group

adjacent to the

isoxazole ring and the

ammonium group.

The signal may be

broadened by

quadrupole effects

from the nitrogen.

Ammonium (-NH₃⁺) 8.50 - 9.00, s (broad) N/A

The acidic protons of

the ammonium salt,

typically broad and

exchangeable.

Isoxazole C (C3) N/A ~169.0

Quaternary carbon of

the isoxazole ring

attached to the

methylene group.

Isoxazole C (C5) N/A ~163.0

Quaternary carbon of

the isoxazole ring

attached to the phenyl

group.
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Note: These are estimated values. Actual experimental values may vary.

Visualization: NMR Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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